Dielectric Constant Lowering: BPADA-BAPP Polyimide Dk 2.32–2.95 vs. ODA-PMDA Dk 3.10
Polyimides synthesized from 4,4′-(4,4′-Isopropylidenediphenoxy)diphthalic anhydride (BPADA) and BAPP exhibit dielectric constants ranging from 2.32 to 2.95, directly measured against 3.10 for the conventional ODA-PMDA (Kapton-type) polyimide system in the same study [1]. This represents a 5–25% reduction in dielectric constant, depending on the exact copolymer composition and imidization protocol.
| Evidence Dimension | Dielectric constant (Dk) at 1 MHz |
|---|---|
| Target Compound Data | 2.32–2.95 (BPADA-BAPP polyimide series) |
| Comparator Or Baseline | 3.10 (ODA-PMDA polyimide) |
| Quantified Difference | 5–25 % lower |
| Conditions | Thin-film dielectric measurement at 1 MHz; polymer synthesized via two-step thermal imidization (Qiu et al., 2020) |
Why This Matters
A lower dielectric constant directly reduces signal propagation delay and crosstalk in high-frequency printed circuit boards and integrated circuit packaging, making procurement of BAPP over ODA-based monomers essential for 5G and mm-wave applications.
- [1] Qiu, G.; Ma, W.; Wu, L. Thermoplastic and low dielectric constants polyimides based on BPADA-BAPP. Polym. Plast. Technol. Mater. 2020, 59 (13), 1482–1491. View Source
